N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide
Description
N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide (CAS: 1396877-22-7) is a complex organic compound with the molecular formula C₁₃H₂₇N₃O₃ and a molecular weight of 273.3718 g/mol . Its structure features a dimethylaminoethyl group, a hydroxy-substituted dimethylpentyl chain, and an ethanediamide backbone (Figure 1).
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-(3-hydroxy-4,4-dimethylpentyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-13(2,3)10(17)6-7-14-11(18)12(19)15-8-9-16(4)5/h10,17H,6-9H2,1-5H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLOIBQOUJFYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCCN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Ethanediamide Family
The compound belongs to a broader class of ethanediamide derivatives, many of which share structural motifs but differ in substituents. Key comparisons include:
Table 1: Structural Features and Functional Group Variations
Key Observations :
- The dimethylaminoethyl group may contribute to basicity and hydrogen-bonding capacity, similar to compounds with pyrrolidine or pyridine rings .
Implications for Target Compound :
- The combination of hydroxy-dimethylpentyl and dimethylaminoethyl groups may balance antimicrobial and antioxidant properties, as seen in other ethanediamides .
- Cytotoxicity could be influenced by the dimethylamino group, which is associated with higher cytotoxicity in aryl-substituted analogues .
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